molecular formula C11H18Br2 B14330283 9,9-Dibromo-2,6-dimethylnona-2,6-diene CAS No. 105865-47-2

9,9-Dibromo-2,6-dimethylnona-2,6-diene

Cat. No.: B14330283
CAS No.: 105865-47-2
M. Wt: 310.07 g/mol
InChI Key: HKWOJGPBCYDPNU-UHFFFAOYSA-N
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Description

9,9-Dibromo-2,6-dimethylnona-2,6-diene is an organic compound with the molecular formula C11H18Br2. It is a derivative of nonadiene, characterized by the presence of two bromine atoms and two methyl groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-Dibromo-2,6-dimethylnona-2,6-diene typically involves the bromination of 2,6-dimethylnona-2,6-diene. The reaction is carried out under controlled conditions to ensure selective bromination at the 9th position. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4). The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles as the laboratory synthesis but with larger quantities of reagents and more stringent control over reaction conditions. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

9,9-Dibromo-2,6-dimethylnona-2,6-diene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

9,9-Dibromo-2,6-dimethylnona-2,6-diene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9,9-Dibromo-2,6-dimethylnona-2,6-diene involves its interaction with various molecular targets. The bromine atoms play a crucial role in its reactivity, enabling the compound to participate in electrophilic addition and substitution reactions. The pathways involved include the formation of carbocation intermediates and subsequent reactions with nucleophiles or electrophiles .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylnona-2,6-diene: Lacks the bromine atoms, resulting in different reactivity and applications.

    9,9-Dichloro-2,6-dimethylnona-2,6-diene: Similar structure but with chlorine atoms instead of bromine, leading to variations in chemical behavior.

    9,9-Diiodo-2,6-dimethylnona-2,6-diene:

Uniqueness

9,9-Dibromo-2,6-dimethylnona-2,6-diene is unique due to the presence of bromine atoms, which impart distinct reactivity and enable specific types of chemical transformations. This makes it a valuable compound in various fields of research and industry .

Properties

CAS No.

105865-47-2

Molecular Formula

C11H18Br2

Molecular Weight

310.07 g/mol

IUPAC Name

9,9-dibromo-2,6-dimethylnona-2,6-diene

InChI

InChI=1S/C11H18Br2/c1-9(2)5-4-6-10(3)7-8-11(12)13/h5,7,11H,4,6,8H2,1-3H3

InChI Key

HKWOJGPBCYDPNU-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=CCC(Br)Br)C)C

Origin of Product

United States

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